molecular formula C7H8BrN B14670879 1-Ethenylpyridin-1-ium bromide CAS No. 45590-50-9

1-Ethenylpyridin-1-ium bromide

Cat. No.: B14670879
CAS No.: 45590-50-9
M. Wt: 186.05 g/mol
InChI Key: LFDPCVMXSXYDQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenylpyridin-1-ium bromide is a pyridinium-based ionic compound characterized by an ethenyl (vinyl) substituent attached to the nitrogen atom of the pyridinium ring, paired with a bromide counterion. Pyridinium bromides are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their tunable physicochemical properties and biological activity.

Properties

CAS No.

45590-50-9

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

IUPAC Name

1-ethenylpyridin-1-ium;bromide

InChI

InChI=1S/C7H8N.BrH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1

InChI Key

LFDPCVMXSXYDQA-UHFFFAOYSA-M

Canonical SMILES

C=C[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium bromide can be synthesized through the reaction of pyridine with vinyl bromide under specific conditions. The reaction typically involves the use of anhydrous solvents such as acetone or acetonitrile and is carried out in a sealed pressure vial at elevated temperatures (around 90°C) for a specified duration . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of pyridinium N-oxide derivatives.

    Reduction: Formation of reduced pyridinium compounds.

    Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethenylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for covalent bonding with target molecules, leading to changes in their structure and function. This mechanism is crucial in its applications in drug development and biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridinium bromides differ primarily in the substituent attached to the nitrogen atom. Key examples include:

Compound Name Substituent on N-Atom Molecular Formula Key Features Reference ID
This compound Ethenyl (vinyl) C₇H₇BrN Hypothesized reactivity due to unsaturated ethenyl group. Inferred
1-Ethylpyridin-1-ium bromide Ethyl (C₂H₅) C₇H₁₀BrN Simple alkyl chain; used in ionic liquids.
1-Butylpyridin-1-ium bromide Butyl (C₄H₉) C₉H₁₄BrN Longer alkyl chain; enhanced hydrophobicity.
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide 2-Nitrobenzyl (aromatic) C₁₂H₁₁BrN₂O₂ Electron-withdrawing nitro group; potential bioactivity.
2-(1-Methoxycarbonyl-2-phenylethyl)-1-benzylpyridin-1-ium bromide Benzyl + ester-functionalized chain C₂₄H₂₄BrNO₂ Bulky aromatic substituent; applications in drug design.
Sepantronium bromide (YM-155) Complex cyclohexenyl and aryl groups C₂₀H₁₉BrN₄O₃ Survivin inhibitor; IC₅₀ = 0.54 nM in cancer cells.

Key Observations :

  • Alkyl substituents (ethyl, butyl) enhance hydrophobicity and are common in ionic liquids (e.g., 1-ethyl-1-methylpyrrolidinium bromide, ).
  • Functionalized chains (e.g., ester, ethenyl) may confer unique reactivity, such as participation in Michael additions or polymerization.

Physicochemical Properties

Comparative data for select compounds:

Property 1-Ethylpyridin-1-ium Bromide 1-Butylpyridin-1-ium Bromide Sepantronium Bromide 1-[(2-Nitrophenyl)methyl]pyridin-1-ium Bromide
Molecular Weight 202.07 g/mol 230.12 g/mol 443.29 g/mol 309.14 g/mol
Solubility Water-soluble Moderate in polar solvents Soluble in DMSO, methanol Likely polar aprotic solvents
Biological Activity Limited Limited IC₅₀ = 0.54–11 nM (anticancer) Not reported
Thermal Stability High (ionic liquid) High Stable in vitro/in vivo Dependent on nitro group stability

Insights :

  • Ionic liquids (e.g., ethyl/butyl derivatives) exhibit high thermal stability and low volatility, making them ideal as green solvents .
  • Sepantronium bromide demonstrates the impact of complex substituents on bioactivity, with nanomolar potency against cancer cells .
  • Electron-withdrawing groups (e.g., nitro in ) may reduce basicity of the pyridinium nitrogen, altering reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.